1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol
Description
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) is a triacylglycerol (TAG) with a glycerol backbone esterified at the sn-1 and sn-2 positions with hexadecanoic acid (palmitic acid, C16:0) and at the sn-3 position with 9Z,12Z-octadecadienoic acid (linoleic acid, C18:2). This compound is distinguished by its mixed fatty acid composition, combining saturated (C16:0) and polyunsaturated (C18:2) acyl chains.
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYSKGJIDFSRC-DHSNEXAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313271 | |
| Record name | 1,2-Dipalmito-3-linolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2535-35-5 | |
| Record name | 1,2-Dipalmito-3-linolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmito-3-linolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with palmitic and linoleic acids . This method offers higher specificity and yields compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Biochemical Applications
- Lipid Research :
- Drug Delivery Systems :
- Nutraceuticals :
Pharmaceutical Applications
- Adjuvants in Vaccines :
- Antibody Production :
Biotechnological Applications
- Genetic Engineering :
- Cell Culture Media :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic processes . The linoleic acid moiety, in particular, plays a role in modulating inflammatory responses and maintaining cell membrane integrity .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Glycerol 1,2-Dihexadecanoate 3-(9Z,12Z-Octadecadienoate) and Analogues
Key Observations :
- Positional Isomerism: The target compound’s sn-1,2-dihexadecanoate configuration contrasts with analogues like Compound 40 (), which places unsaturated C18:2 chains at sn-1 and sn-3. Positional isomerism significantly impacts lipid melting points and enzymatic hydrolysis rates .
- Glycosylation: Glycosylated derivatives (e.g., galactosyl-galactosyl-TAGs in chili pepper) exhibit higher polarity and distinct biological roles, such as membrane signaling, compared to non-glycosylated TAGs .
- Fatty Acid Diversity : Compounds with multiple unsaturated chains (e.g., CHEM023283) are more fluid at room temperature, whereas saturated chains (C16:0) enhance structural rigidity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s higher saturated fatty acid content increases melting point compared to fully unsaturated analogues like CHEM023283.
- Glycosylation drastically reduces LogP (lipophilicity), enhancing solubility in aqueous environments .
Biological Activity
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate), also known as 2,3-di(hexadecanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, is a glycerol ester that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two hexadecanoate (C16) chains and one octadecadienoate (C18:2) chain. The biological implications of this compound are explored through various studies focusing on its anti-inflammatory properties, cytotoxicity, and potential applications in drug delivery systems.
- Molecular Formula : C53H98O
- Molecular Weight : 794.38 g/mol
- CAS Number : 67232-81-9
The compound's structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.
1. Anti-inflammatory Properties
Research has indicated that glycerol esters can exhibit significant anti-inflammatory effects. A study investigating the anti-inflammatory activity of hexadecanoic acid derivatives showed that these compounds can inhibit pro-inflammatory cytokines in vitro. Specifically, glycerol esters have been shown to modulate the expression of inflammatory markers in macrophages, suggesting a mechanism by which they may reduce inflammation in various pathologies .
2. Cytotoxicity
Cytotoxicity studies have revealed that glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) can induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound selectively targets cancer cells while sparing normal cells, which is a desirable trait for anticancer agents. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent activation of caspase pathways .
3. Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Fatty acids and their derivatives are known to possess bactericidal properties against various pathogens. Studies have indicated that glycerol esters can disrupt bacterial membranes, leading to cell lysis. This property is particularly relevant in the context of drug-resistant bacterial strains .
Case Study 1: Anti-inflammatory Activity in Macrophages
A recent study utilized RAW 264.7 macrophage cells to assess the anti-inflammatory effects of glycerol esters. The results indicated a significant decrease in the production of TNF-alpha and IL-6 upon treatment with glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate). This suggests that the compound could be effective in managing inflammatory diseases.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 50 | 80 |
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation involving human breast cancer cell lines (MCF-7), glycerol 1,2-dihexadecanoate was tested for cytotoxicity using an MTT assay. The findings revealed a dose-dependent reduction in cell viability.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) in laboratory settings?
The compound is synthesized via regioselective esterification. First, glycerol is acylated at the sn-1 and sn-2 positions with hexadecanoic acid (palmitic acid) using immobilized lipases (e.g., Candida antarctica lipase B) to ensure positional specificity. The sn-3 position is then esterified with 9Z,12Z-octadecadienoic acid (linoleic acid) under anhydrous conditions with DCC/DMAP catalysis. Purification involves silica gel chromatography to separate regioisomers, confirmed by TLC (Rf ~0.3 in hexane:ethyl acetate 8:2) .
Q. Which analytical techniques are most reliable for structural characterization of this glycerol ester?
- 1H NMR : Key signals include δ 5.35 ppm (m, 4H, linoleate bis-allylic protons), δ 4.25–4.05 ppm (m, glycerol backbone protons), and δ 2.30 ppm (t, ester carbonyl-CH2) .
- GC/MS : Electron ionization (70 eV) shows fragmentation patterns at m/z 239 (palmitate acyl ion) and m/z 263 (linoleate acyl ion). Retention time aligns with standards (e.g., ~26.6 min on DB-5MS column) .
- Polarimetry : Used to confirm stereochemistry (e.g., sn-3 configuration) if chiral synthesis is performed .
Advanced Research Questions
Q. How does the regiochemistry (sn-1,2 vs. sn-3 esterification) influence the compound’s metabolic fate in lipid digestion studies?
Enzymatic hydrolysis by pancreatic lipase preferentially cleaves sn-1 and sn-2 esters, releasing hexadecanoic acid and generating 2-monolinolein. This regioselectivity impacts bioavailability, as 2-monolinolein is absorbed intact and incorporated into chylomicrons. Competitive inhibition assays with Orlistat (a lipase inhibitor) can validate hydrolysis pathways .
Q. What experimental designs are optimal for investigating the compound’s role in membrane bilayer dynamics?
- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures to assess lipid packing. A broad endotherm at ~15°C indicates increased bilayer fluidity due to linoleate’s unsaturated chains .
- Fluorescence Anisotropy : Using DPH (1,6-diphenyl-1,3,5-hexatriene) as a probe, anisotropy values <0.2 suggest high membrane fluidity. Compare with saturated analogs (e.g., tripalmitin) to isolate unsaturation effects .
- Langmuir-Blodgett Trough : Monolayer compression isotherms reveal surface pressure-area profiles, with collapse pressures ~45 mN/m indicating stable packing .
Q. How can contradictory kinetic data from oxidation studies (e.g., time-concentration curves with unexpected plateaus) be resolved?
In corn oil oxidation models, the compound’s linoleate moiety undergoes competing pathways: (1) hydroperoxide formation (peaking at 48–72 hours) and (2) secondary oxidation to volatile aldehydes (post-peak decline). Resolve contradictions by:
- Kinetic Modeling : Apply the Frank-Kamenetskii equation to quantify autocatalytic vs. termination phases.
- NMR Monitoring : Track 13-mHPO-9Z,11E-dEs (δ 6.1 ppm, conjugated diene protons) as primary oxidation markers .
- Antioxidant Controls : Introduce α-tocopherol (0.1% w/w) to suppress secondary oxidation, isolating primary pathway kinetics .
Q. What strategies differentiate isobaric interference from co-eluting triglycerides in mass spectrometry workflows?
- High-Resolution MS (HRMS) : Use Q-TOF instruments (resolution >30,000) to distinguish [M+Na]+ ions (e.g., m/z 855.7250 for C49H92O6Na+ vs. m/z 855.7238 for C51H84O5Na+).
- MS/MS Fragmentation : Characterize acyl-specific ions (e.g., m/z 255 for palmitate vs. m/z 279 for linoleate) .
- Hydrophilic Interaction Chromatography (HILIC) : Separate regioisomers via polar stationary phases, leveraging glycerol backbone polarity differences .
Methodological Notes
- Avoiding Artifacts : Store the compound at −80°C under argon to prevent autoxidation. Confirm purity (>95%) via HPLC-ELSD before kinetic assays .
- Ethical Compliance : Adhere to institutional guidelines for lipid metabolism studies, particularly when using radiolabeled analogs (e.g., 14C-palmitate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
